5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester is a chemical compound with the molecular formula and a molecular weight of approximately 366.41 g/mol. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is synthesized from 5,5-diphenylhydantoin through the esterification process involving butyric acid and ethyl alcohol, typically in the presence of a catalyst .
The synthesis of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester generally involves the following steps:
The reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of butyric acid, leading to the formation of an ester bond while releasing water as a byproduct .
The molecular structure of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester can be represented by its SMILES notation: OC(=O)CCCN1C(=O)NC(C1=O)(c2ccccc2)c3ccccc3
. This notation indicates the presence of functional groups such as carbonyls and esters.
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The substitution reactions may involve a variety of electrophiles depending on the desired product outcome .
The mechanism of action of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester primarily involves its interaction with sodium channels in neuronal cells. By blocking these channels, it modulates neuronal excitability and has potential implications in treating conditions such as epilepsy .
Research indicates that compounds with similar structures often exhibit comparable pharmacological effects due to their ability to influence ion channel dynamics within cells .
The compound's physical properties include:
Key chemical properties include:
Relevant data regarding these properties can be found through chemical databases such as PubChem and Benchchem .
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester has a wide range of applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2